Jnk-IN-7

Description

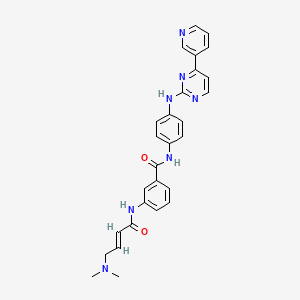

Structure

3D Structure

Properties

IUPAC Name |

3-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-N-[4-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27N7O2/c1-35(2)17-5-9-26(36)31-24-8-3-6-20(18-24)27(37)32-22-10-12-23(13-11-22)33-28-30-16-14-25(34-28)21-7-4-15-29-19-21/h3-16,18-19H,17H2,1-2H3,(H,31,36)(H,32,37)(H,30,33,34)/b9-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RADRIIWGHYFWPP-WEVVVXLNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC=CC(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CN=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C/C=C/C(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CN=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

JNK-IN-7: A Comprehensive Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNK-IN-7 is a potent and selective covalent inhibitor of c-Jun N-terminal kinases (JNKs). This document provides an in-depth technical overview of its mechanism of action, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological and experimental processes. This compound operates by forming a covalent bond with a conserved cysteine residue within the ATP-binding site of JNK isoforms, leading to the irreversible inhibition of their kinase activity. This targeted action effectively blocks the downstream phosphorylation of c-Jun, a critical event in cellular stress response pathways. The high potency and covalent nature of this compound make it a valuable tool for dissecting JNK signaling and a promising scaffold for the development of therapeutic agents targeting JNK-driven pathologies.

Introduction to JNK Signaling and this compound

The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that belong to the mitogen-activated protein kinase (MAPK) family.[1] There are three main JNK genes (JNK1, JNK2, and JNK3) which, through alternative splicing, produce up to ten different protein isoforms.[2] JNK1 and JNK2 are ubiquitously expressed, while JNK3 is found predominantly in the nervous system.[2] JNKs are activated in response to a variety of cellular stresses, including inflammatory cytokines, ultraviolet radiation, osmotic stress, and heat shock.[1][2] Once activated, JNKs play a crucial role in regulating a wide array of cellular processes such as gene expression, cell proliferation, apoptosis, and inflammation.[1] The dysregulation of JNK signaling has been implicated in numerous diseases, including neurodegenerative disorders, inflammatory conditions, and cancer.[1]

This compound was developed as a highly potent, irreversible inhibitor of JNKs. Its mechanism of action relies on a covalent interaction with a specific cysteine residue located in the ATP-binding pocket of the kinase, thereby providing sustained inhibition.[3] This technical guide will delve into the specifics of this mechanism, the selectivity profile of the inhibitor, and the experimental approaches used to elucidate its function.

Mechanism of Action of this compound

This compound is an ATP-competitive inhibitor that covalently modifies a conserved, non-catalytic cysteine residue within the ATP-binding site of JNKs.[3][4] This covalent modification is key to its high potency and prolonged duration of action.

Covalent Binding to a Conserved Cysteine

Mass spectrometry and X-ray crystallography studies have confirmed that this compound forms a covalent bond with Cys154 in JNK3.[3][4] This cysteine is conserved across the JNK isoforms (Cys116 in JNK2) and is targeted by the acrylamide "warhead" of this compound.[5][6] The formation of this covalent adduct physically blocks the ATP-binding site, preventing the kinase from binding its substrate and carrying out the phosphotransfer reaction.[3] The irreversible nature of this bond leads to sustained inactivation of the JNK enzyme.[3][7]

Inhibition of Downstream Signaling

The primary downstream substrate of JNK is the transcription factor c-Jun.[2] Upon activation, JNK phosphorylates c-Jun at serine residues 63 and 73, which enhances its transcriptional activity.[8] By inhibiting JNK, this compound effectively prevents the phosphorylation of c-Jun.[3][9] This has been demonstrated in cellular assays where treatment with this compound leads to a significant reduction in the levels of phosphorylated c-Jun (p-c-Jun).[3]

Caption: JNK Signaling Pathway and Inhibition by this compound.

Quantitative Data

The inhibitory activity and selectivity of this compound have been quantified through various biochemical and cellular assays.

In Vitro Kinase Inhibition

The potency of this compound against the three JNK isoforms was determined using in vitro kinase assays, with the half-maximal inhibitory concentrations (IC50) summarized below.

| Kinase | IC50 (nM) |

| JNK1 | 1.5[9][10] |

| JNK2 | 2.0[9][10] |

| JNK3 | 0.7[9][10] |

Selectivity Profile

While this compound is a potent JNK inhibitor, it also exhibits activity against a limited number of other kinases. This off-target binding profile is important for interpreting experimental results and for guiding further drug development efforts.

| Off-Target Kinase | IC50 (nM) |

| IRAK1 | 14.1 |

| YSK4 | 4.8 |

| ERK8 | 22 |

Note: this compound also binds to PIK3C3, PIP5K3, and PIP4K2C.

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to characterize the mechanism of action of this compound.

Z'-LYTE™ Kinase Assay for IC50 Determination

The Z'-LYTE™ kinase assay is a fluorescence-based, coupled-enzyme format used for high-throughput screening of kinase inhibitors.

Principle: The assay utilizes a FRET peptide substrate with a donor (Coumarin) and an acceptor (Fluorescein) fluorophore.[11] Kinase-mediated phosphorylation of the peptide protects it from cleavage by a development reagent protease.[11] Cleavage of the unphosphorylated peptide disrupts FRET, leading to an increase in the donor emission. The ratio of donor to acceptor emission is used to calculate the percentage of phosphorylation.[11]

Generalized Protocol:

-

Kinase Reaction: Recombinant JNK enzyme is incubated with the FRET peptide substrate and ATP in a kinase buffer. This compound is added at various concentrations.

-

Development: A development reagent containing a site-specific protease is added. The reaction is incubated to allow for the cleavage of non-phosphorylated peptides.

-

Detection: The fluorescence is measured using a plate reader with excitation at 400 nm and emission at 445 nm (Coumarin) and 520 nm (Fluorescein).

-

Data Analysis: The emission ratio is used to calculate the percent inhibition at each inhibitor concentration, and the data is fitted to a dose-response curve to determine the IC50 value.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery | Peak Proteins [peakproteins.com]

- 5. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Phospho-c-Jun (Ser73) Antibody (#9164) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 9. Approach for the Design of Covalent Protein Kinase Inhibitors via Focused Deep Generative Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 11. assets.fishersci.com [assets.fishersci.com]

JNK-IN-7: An In-Depth Technical Guide for Researchers

Introduction

JNK-IN-7 is a potent and selective, irreversible inhibitor of c-Jun N-terminal kinases (JNKs). As a covalent inhibitor, it forms a stable bond with a specific cysteine residue within the ATP-binding pocket of JNK isoforms, leading to sustained inhibition. This property, combined with its high potency in the nanomolar range, makes this compound a valuable tool for investigating the physiological and pathological roles of the JNK signaling pathway in cellular processes such as inflammation, apoptosis, and stress responses. This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory profile, and detailed experimental protocols for its characterization and use.

Mechanism of Action

This compound functions as a covalent inhibitor by targeting a conserved cysteine residue (Cys116 in JNK1 and JNK2, and Cys154 in JNK3) located in the ATP-binding site of the JNK enzymes.[1] The inhibitor possesses an acrylamide "warhead" that acts as a Michael acceptor, forming a covalent bond with the thiol group of the cysteine residue. This irreversible binding locks the kinase in an inactive conformation, thereby preventing the phosphorylation of its downstream substrates, most notably the transcription factor c-Jun.

Quantitative Inhibitory Profile

The inhibitory activity of this compound has been characterized against the JNK isoforms and a panel of other kinases to assess its selectivity. The following tables summarize the available quantitative data.

Table 1: Inhibitory Activity of this compound against JNK Isoforms

| Target | IC50 (nM) |

| JNK1 | 1.54 |

| JNK2 | 1.99 |

| JNK3 | 0.75 |

Table 2: Off-Target Inhibitory Profile of this compound

| Target | IC50 (nM) |

| IRAK1 | 14.1 |

| YSK4 | 4.8 |

| ERK3 | 22 |

| PIK3C3 | Binding observed |

| PIP5K3 | Binding observed |

| PIP4K2C | Binding observed |

JNK Signaling Pathway and Inhibition by this compound

The JNK signaling pathway is a key component of the mitogen-activated protein kinase (MAPK) cascade. It is activated by a variety of cellular stresses and inflammatory cytokines, leading to the sequential activation of a MAP3K (e.g., MEKK1, ASK1), a MAP2K (MKK4 or MKK7), and finally JNK. Activated JNK then phosphorylates a range of downstream targets, including the transcription factor c-Jun, which in turn regulates the expression of genes involved in cellular responses like apoptosis and inflammation. This compound, by covalently binding to JNK, blocks this final step of the cascade.

JNK Signaling Pathway Inhibition by this compound

Experimental Protocols

Western Blot for Phospho-c-Jun Inhibition

This protocol details the steps to assess the inhibitory effect of this compound on the phosphorylation of its direct substrate, c-Jun, in a cellular context.

Materials:

-

Cell line of interest (e.g., HeLa, A375)

-

Cell culture medium and supplements

-

This compound (dissolved in DMSO)

-

Stimulant for JNK pathway activation (e.g., Anisomycin, UV radiation)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-c-Jun (Ser63 or Ser73), anti-total c-Jun, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Plate cells and allow them to adhere overnight.

-

Pre-treat cells with varying concentrations of this compound (or DMSO as a vehicle control) for 1-2 hours.

-

Stimulate the JNK pathway with an appropriate agonist (e.g., 10 µg/mL Anisomycin for 30 minutes).

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS.

-

Lyse cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Clarify lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts for each sample and prepare them for SDS-PAGE by adding sample buffer and boiling.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-phospho-c-Jun diluted 1:1000 in blocking buffer) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Detect the signal using an imaging system.

-

Strip the membrane and re-probe for total c-Jun and a loading control (e.g., GAPDH) to ensure equal protein loading.

-

Workflow for Phospho-c-Jun Western Blot

KiNativ™ Cellular Kinase Profiling

This protocol provides a general workflow for assessing the selectivity of this compound across the kinome in a cellular context using the KiNativ™ platform. This method relies on competition between the inhibitor and a biotinylated ATP/ADP probe for binding to the kinase active site.

Materials:

-

Cells or cell lysate of interest

-

This compound (dissolved in DMSO)

-

KiNativ™ reagents (including biotinylated acyl-phosphate probe)

-

Streptavidin-coated beads

-

Trypsin

-

LC-MS/MS system

Procedure:

-

Lysate Preparation and Inhibitor Treatment:

-

Prepare a cell lysate from the cells of interest.

-

Treat aliquots of the lysate with this compound at the desired concentration (and a DMSO control) for a specified time.

-

-

Probe Labeling:

-

Add the biotinylated acyl-phosphate probe to the treated lysates to label the active sites of kinases that are not occupied by the inhibitor.

-

-

Proteolytic Digestion:

-

Digest the protein mixture with trypsin to generate peptides.

-

-

Affinity Enrichment:

-

Enrich the biotinylated peptides (representing the active kinases) using streptavidin-coated beads.

-

-

LC-MS/MS Analysis:

-

Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the kinases.

-

-

Data Analysis:

-

Compare the abundance of kinase-derived peptides in the this compound-treated sample to the DMSO control. A decrease in the peptide signal for a particular kinase indicates that this compound has bound to and inhibited that kinase.

-

KiNativ™ Cellular Kinase Profiling Workflow

Conclusion

This compound is a highly potent and selective covalent inhibitor of JNK kinases, making it an indispensable chemical probe for dissecting the intricate roles of the JNK signaling pathway. Its well-characterized inhibitory profile and the detailed experimental protocols provided in this guide will aid researchers in designing and executing robust experiments to further elucidate the function of JNK in health and disease. As with any chemical inhibitor, careful consideration of its off-target effects and the use of appropriate controls are essential for the accurate interpretation of experimental results.

References

An In-Depth Technical Guide to JNK-IN-7: A Covalent c-Jun N-terminal Kinase Inhibitor

Introduction: The c-Jun N-terminal kinase (JNK) signaling pathway is a critical component of the mitogen-activated protein kinase (MAPK) network.[1] Activated by a variety of stimuli including environmental stress and inflammatory cytokines, the JNK pathway plays a pivotal role in regulating cellular processes such as apoptosis, inflammation, and proliferation.[1][2] Dysregulation of JNK signaling is implicated in numerous pathologies, including cancer, inflammatory conditions, and neurodegenerative diseases.[3][4][5] JNK-IN-7 is a potent, irreversible inhibitor that covalently targets a conserved cysteine residue near the ATP-binding site of JNK isoforms, making it a valuable chemical probe for dissecting JNK-dependent signal transduction.[3][6] This guide provides a comprehensive technical overview of this compound for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound functions as an irreversible inhibitor by forming a covalent bond with a conserved cysteine residue (Cys154 in JNK3) within the ATP-binding pocket of the kinase.[3] This covalent modification is achieved through its acrylamide "warhead," which undergoes a Michael addition reaction with the nucleophilic thiol group of the cysteine. The formation of this stable bond permanently inactivates the enzyme. The importance of this covalent mechanism is highlighted by the fact that replacing the reactive acrylamide with a non-reactive propyl amide group results in an almost 100-fold decrease in inhibitory potency.[3]

The JNK Signaling Pathway

The JNK pathway is a multi-tiered kinase cascade. It is initiated by extracellular stimuli, such as stress and cytokines, which activate mitogen-activated protein kinase kinase kinases (MAP3Ks).[7] These MAP3Ks, including MEKK1-4 and TAK1, then phosphorylate and activate the MAP2Ks, MKK4 and MKK7.[2][8] MKK4 and MKK7 are the direct upstream activators that phosphorylate JNK on conserved threonine and tyrosine residues (Thr183/Tyr185), leading to its activation.[3] Activated JNK can then translocate to the nucleus to phosphorylate a variety of transcription factors, most notably c-Jun.[9] This phosphorylation enhances the activity of the activator protein-1 (AP-1) transcription factor, which modulates the expression of genes involved in cellular responses like apoptosis and inflammation.[2] The entire cascade is often organized by scaffolding proteins, such as JNK-interacting proteins (JIPs), which bring the different kinase tiers into close proximity to ensure signaling efficiency.[2][3]

Biochemical and Cellular Activity

This compound demonstrates high potency against all three JNK isoforms in biochemical assays, with IC50 values in the low-nanomolar range. Its cellular activity, measured by the inhibition of c-Jun phosphorylation, is observed at higher, yet still potent, nanomolar concentrations.

Table 1: Biochemical Potency of this compound

| Target | IC50 (nM) | Citations |

|---|---|---|

| JNK1 | 1.5 - 1.54 | [10][11][12][13] |

| JNK2 | 2.0 - 1.99 | [10][11][12][13] |

| JNK3 | 0.7 - 0.75 |[10][11][12][13] |

Table 2: Cellular Activity of this compound

| Assay | Cell Line | EC50 (nM) | Citations |

|---|---|---|---|

| c-Jun Phosphorylation | HeLa | 130 | [13] |

| c-Jun Phosphorylation | A375 | 244 |[13] |

Table 3: Kinase Selectivity Profile of this compound While relatively selective, this compound has been shown to bind other kinases, particularly when used at higher concentrations in cellular contexts.

| Off-Target | IC50 (nM) | Citations |

| YSK4 | 4.8 | [11] |

| IRAK1 | 14.1 | [11] |

| ERK3 | 22 | [11] |

| PIK3C3 | Bound in cells | [3] |

| PIP5K3 | Bound in cells | [3] |

| PIP4K2C | Bound in cells | [3] |

Note: The analog JNK-IN-8 was developed with an additional methyl group, which dramatically improved selectivity and eliminated binding to IRAK1, PIK3C3, PIP4K2C, and PIP5K3.[3][12]

Detailed Experimental Protocols

The following are generalized protocols for assessing JNK inhibitor activity based on common methodologies.

4.1 In Vitro JNK Kinase Activity Assay (Immunoprecipitation-based)

This method measures the direct catalytic activity of JNK isolated from cells. It involves immunoprecipitating endogenous JNK and then performing a kinase reaction with an exogenous substrate.

Methodology:

-

Cell Lysate Preparation: Culture cells to the desired confluency and treat with stimuli (e.g., 1 µg/ml Anisomycin) to activate the JNK pathway. Lyse cells in an ice-cold JNK Extraction Buffer.[14][15]

-

Immunoprecipitation: Add a JNK-specific antibody to 200-400 µg of cell lysate and incubate to allow antibody-antigen binding.[15] Add Protein A/G-conjugated beads (e.g., Sepharose) to capture the JNK-antibody complexes.[14][15]

-

Washing: Pellet the beads by centrifugation and wash multiple times with extraction buffer and then kinase assay buffer to remove non-specifically bound proteins.[14][15]

-

Kinase Reaction: Resuspend the bead pellet in Kinase Assay Buffer. Add a recombinant JNK substrate (e.g., GST-c-Jun or ATF2) and ATP (e.g., 10 mM) to initiate the reaction.[14][16][17] Incubate at 30°C for 30 minutes.[16][17]

-

Termination and Analysis: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.[16] Analyze the phosphorylation of the substrate via Western blot using a phospho-specific antibody (e.g., anti-phospho-c-Jun (Ser73)).[14]

4.2 Cellular c-Jun Phosphorylation Inhibition Assay

This assay measures the ability of an inhibitor to block JNK activity inside living cells by quantifying the phosphorylation of its direct substrate, c-Jun.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., A375 or HeLa) and grow to ~80% confluency. Serum-starve the cells to reduce basal kinase activity.[3]

-

Inhibitor Incubation: Pre-treat the cells with various concentrations of this compound or a vehicle control (DMSO) for a defined period (e.g., 1-2 hours).

-

Pathway Stimulation: Add a JNK-pathway activator, such as anisomycin or TNF-α, to the media and incubate for a short period (e.g., 30 minutes) to induce c-Jun phosphorylation.[3]

-

Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse them. Determine the protein concentration of the lysates to ensure equal loading.

-

Western Blot Analysis: Separate protein lysates via SDS-PAGE and transfer to a nitrocellulose or PVDF membrane. Probe the membrane with a primary antibody specific for phosphorylated c-Jun (e.g., p-c-Jun Ser73) and a loading control (e.g., total JNK or GAPDH).[3]

-

Detection: Use a corresponding secondary antibody and a chemiluminescent substrate to visualize the protein bands. Quantify band intensity to determine the EC50 of the inhibitor.

Summary and Applications

This compound is a highly potent, covalent, and relatively selective inhibitor of JNK1, JNK2, and JNK3. Its irreversible mechanism of action provides sustained target engagement, making it a powerful tool for studying the physiological and pathological roles of the JNK signaling pathway. It is widely used as a pharmacological probe to investigate JNK's involvement in cancer cell survival, apoptosis, and inflammatory responses.[4][18] While its off-target activities necessitate careful interpretation of results, particularly at higher concentrations, the development of more selective analogs like JNK-IN-8 demonstrates the tractability of this chemical scaffold for creating highly specific research tools and potential therapeutic leads.[3]

References

- 1. What are JNK inhibitors and how do they work? [synapse.patsnap.com]

- 2. paulogentil.com [paulogentil.com]

- 3. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. From in Silico Discovery to Intracellular Activity: Targeting JNK–Protein Interactions with Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. SAPK/JNK Signaling Cascades | Cell Signaling Technology [cellsignal.com]

- 9. researchgate.net [researchgate.net]

- 10. selleckchem.com [selleckchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. apexbt.com [apexbt.com]

- 13. caymanchem.com [caymanchem.com]

- 14. assaygenie.com [assaygenie.com]

- 15. abcam.cn [abcam.cn]

- 16. Measuring the Constitutive Activation of c-Jun N-terminal Kinase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. aacrjournals.org [aacrjournals.org]

JNK-IN-7: A Covalent Probe for the MAPK Signaling Pathway

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The c-Jun N-terminal kinases (JNKs) are critical mediators within the mitogen-activated protein kinase (MAPK) signaling cascade, playing a pivotal role in cellular responses to stress, inflammation, and apoptosis. Dysregulation of the JNK pathway is implicated in numerous pathologies, including neurodegenerative diseases, inflammatory disorders, and cancer. JNK-IN-7 is a potent, selective, and covalent inhibitor of the JNK isoforms, offering a powerful tool for dissecting the intricacies of the MAPK signaling network. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biochemical and cellular data, detailed experimental protocols for its characterization, and a visual representation of its interaction with the JNK signaling pathway. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to understand and target the MAPK cascade.

Introduction to the JNK Signaling Pathway

The MAPK signaling pathways are evolutionarily conserved kinase cascades that transduce extracellular signals to intracellular responses, governing a wide array of cellular processes such as proliferation, differentiation, and stress responses.[1][2][3] The JNK pathway, also known as the stress-activated protein kinase (SAPK) pathway, is a key branch of the MAPK network. It is primarily activated by environmental stresses, such as UV irradiation and heat shock, and inflammatory cytokines like TNF-α and IL-1.[3][4]

The canonical JNK signaling cascade is a three-tiered system. Upstream Mitogen-Activated Protein Kinase Kinase Kinases (MAP3Ks or MAPKKKs) are activated by various stimuli. These MAP3Ks then phosphorylate and activate the Mitogen-Activated Protein Kinase Kinases (MAP2Ks or MKKs), specifically MKK4 and MKK7.[3][4] In turn, activated MKK4 and MKK7 dually phosphorylate JNK isoforms on conserved threonine and tyrosine residues within their activation loop, leading to JNK activation.[4] Activated JNKs then phosphorylate a variety of downstream substrates, most notably the transcription factor c-Jun, a component of the AP-1 transcription factor complex.[4] Phosphorylation of c-Jun enhances its transcriptional activity, leading to the expression of genes involved in apoptosis, inflammation, and cell survival.

There are three JNK-encoding genes in mammals: JNK1, JNK2, and JNK3. While JNK1 and JNK2 are ubiquitously expressed, JNK3 expression is predominantly found in the brain, heart, and testes.[4] The distinct and sometimes opposing roles of these isoforms in various cellular contexts underscore the need for selective inhibitors to probe their specific functions.

This compound: A Covalent JNK Inhibitor

This compound is a highly potent and selective inhibitor of all three JNK isoforms.[5] Its mechanism of action is distinguished by the formation of a covalent bond with a conserved cysteine residue (Cys116 in JNK2) located in the ATP-binding pocket of the kinase.[6] This irreversible binding leads to the sustained inhibition of JNK's kinase activity. The acrylamide "warhead" in the structure of this compound acts as a Michael acceptor, reacting with the thiol group of the cysteine residue.[4] This covalent and irreversible mode of action provides a durable inhibition of the target, making this compound a valuable tool for both in vitro and in vivo studies.

Quantitative Data for this compound

The efficacy and selectivity of this compound have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Potency of this compound Against JNK Isoforms

| Kinase | IC50 (nM) | Reference |

| JNK1 | 1.5 | [5] |

| JNK2 | 2.0 | [5] |

| JNK3 | 0.7 | [5] |

IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50% in a biochemical assay.

Table 2: Selectivity Profile of this compound Against a Panel of Off-Target Kinases

| Kinase | IC50 (nM) | Reference |

| IRAK1 | 14.1 | [5] |

| YSK4 | 4.8 | [5] |

| ERK3 | 22 | [5] |

| PIK3C3 | - | [5] |

| PIP5K3 | - | [5] |

| PIP4K2C | - | [5] |

This compound also demonstrates binding to PIK3C3, PIP5K3, and PIP4K2C, though specific IC50 values were not provided in the cited source.[5]

Table 3: Cellular Activity of this compound

| Cell Line | Assay | EC50 (nM) | Reference |

| HeLa | c-Jun Phosphorylation | 130 | |

| A375 | c-Jun Phosphorylation | 244 |

EC50 values represent the concentration of the inhibitor that gives a half-maximal response in a cellular assay.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

Biochemical Kinase Inhibition Assay (Z'-LYTE™)

The Z'-LYTE™ kinase assay is a fluorescence-based, coupled-enzyme format that measures kinase activity by detecting the differential sensitivity of phosphorylated and non-phosphorylated peptides to proteolytic cleavage.[7][8]

Principle: A FRET-based peptide substrate is phosphorylated by the kinase. A development reagent containing a site-specific protease is then added, which selectively cleaves the non-phosphorylated peptides, disrupting FRET. The ratio of donor to acceptor emission is measured to determine the extent of phosphorylation and, consequently, kinase inhibition.[7][8]

Protocol:

-

Reagent Preparation:

-

Prepare a 2X solution of the desired JNK isoform (JNK1, JNK2, or JNK3) in kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

Prepare a 4X solution of this compound or other test compounds in kinase buffer with 4% DMSO.

-

Prepare a 4X solution of the appropriate Z'-LYTE™ peptide substrate and ATP in kinase buffer. The ATP concentration should be at the Km for the specific JNK isoform.

-

-

Kinase Reaction:

-

In a 384-well plate, add 2.5 µL of the 4X compound solution.

-

Add 5 µL of the 2X kinase solution.

-

Initiate the reaction by adding 2.5 µL of the 4X substrate/ATP solution.

-

Incubate at room temperature for 60 minutes.

-

-

Development:

-

Add 5 µL of the Development Reagent solution.

-

Incubate at room temperature for 60 minutes.

-

-

Detection:

-

Add 5 µL of Stop Reagent.

-

Read the plate on a fluorescence plate reader with excitation at 400 nm and emission at 445 nm (Coumarin) and 520 nm (Fluorescein).

-

-

Data Analysis:

-

Calculate the emission ratio (445 nm / 520 nm).

-

Plot the percent inhibition versus inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cellular c-Jun Phosphorylation Assay (LanthaScreen™)

The LanthaScreen™ TR-FRET assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) immunoassay to measure the phosphorylation of a substrate in a cellular context.[9][10]

Principle: Cells expressing a GFP-tagged substrate (e.g., c-Jun) are treated with a kinase inhibitor. After cell lysis, a terbium-labeled antibody specific for the phosphorylated substrate is added. If the substrate is phosphorylated, the proximity of the terbium-labeled antibody to the GFP-tagged substrate results in FRET upon excitation of terbium. The ratio of GFP emission to terbium emission is a measure of substrate phosphorylation.[9][10]

Protocol:

-

Cell Culture and Treatment:

-

Plate HeLa cells stably expressing GFP-c-Jun in a 384-well plate and grow overnight.

-

Treat the cells with a serial dilution of this compound for 1-2 hours.

-

Stimulate the JNK pathway with an appropriate agonist (e.g., anisomycin or UV radiation) for a predetermined time.

-

-

Cell Lysis:

-

Lyse the cells according to the LanthaScreen™ protocol.

-

-

Detection:

-

Add the terbium-labeled anti-phospho-c-Jun antibody to the cell lysates.

-

Incubate at room temperature for 60-120 minutes.

-

-

Measurement:

-

Read the plate on a TR-FRET-compatible plate reader.

-

-

Data Analysis:

-

Calculate the TR-FRET emission ratio.

-

Plot the emission ratio versus inhibitor concentration and determine the EC50 value.

-

Western Blotting for Phospho-c-Jun

Western blotting is a standard technique to detect specific proteins in a sample. This protocol is specifically for the detection of phosphorylated c-Jun.[11]

Protocol:

-

Sample Preparation:

-

Culture cells to the desired confluency and treat with this compound for the desired time, followed by stimulation to activate the JNK pathway.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[12]

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

-

SDS-PAGE and Transfer:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[11][12]

-

Incubate the membrane with a primary antibody specific for phospho-c-Jun (e.g., at Ser63 or Ser73) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

To normalize, strip the membrane and re-probe with an antibody for total c-Jun or a loading control like GAPDH or β-actin.

-

Visualizing the Role of this compound in MAPK Signaling

The following diagrams, generated using the DOT language, illustrate the JNK signaling pathway and a general experimental workflow for characterizing JNK inhibitors like this compound.

Caption: MAPK/JNK signaling pathway and the inhibitory action of this compound.

Caption: General experimental workflow for the characterization of a JNK inhibitor.

Conclusion

This compound is a potent and selective covalent inhibitor of the JNK isoforms, making it an invaluable tool for researchers in both academia and industry. Its well-characterized biochemical and cellular activities, coupled with its irreversible mechanism of action, provide a robust means to investigate the complex role of the JNK signaling pathway in health and disease. The experimental protocols and data presented in this guide offer a solid foundation for the effective utilization of this compound in MAPK signaling research and for the development of novel therapeutics targeting this critical pathway. As our understanding of the nuanced roles of different JNK isoforms continues to evolve, the use of precise chemical probes like this compound will be instrumental in advancing the field.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 5-methoxy-ctp.com [5-methoxy-ctp.com]

- 7. assets.fishersci.com [assets.fishersci.com]

- 8. Z'-LYTE Kinase Assay Kits | Thermo Fisher Scientific - US [thermofisher.com]

- 9. apexbt.com [apexbt.com]

- 10. bmglabtech.com [bmglabtech.com]

- 11. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 12. Tips for Western Blot of Phosphorylated Protein [novusbio.com]

JNK-IN-7: A Technical Guide to a Potent and Selective Covalent JNK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that play a pivotal role in a multitude of cellular processes, including stress responses, inflammation, apoptosis, and cell differentiation.[1] Dysregulation of the JNK signaling pathway is implicated in a variety of diseases, such as neurodegenerative disorders, inflammatory conditions, and cancer. JNK-IN-7 is a potent and selective ATP-competitive inhibitor of the JNK family of kinases.[2][3] This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and experimental protocols related to this compound, tailored for researchers and professionals in the field of drug discovery and development.

Discovery and Development

The development of this compound stemmed from a structure-based drug design approach aimed at creating covalent inhibitors that target a unique, conserved cysteine residue within the ATP-binding site of JNK kinases.[2] This strategy offers the potential for high potency and prolonged pharmacodynamics. The starting point for the development was the serendipitous discovery that an acrylamide-modified phenylaminopyrimidine, JNK-IN-1, based on the imatinib backbone, exhibited binding to JNK1, JNK2, and JNK3.[2]

Optimization of this initial scaffold led to the synthesis of a series of analogs. A significant breakthrough was achieved with JNK-IN-5, which demonstrated a substantial improvement in cellular potency for inhibiting c-Jun phosphorylation.[2] Further structure-activity relationship (SAR) studies, including the introduction of a methylene dimethylamine group, resulted in the development of this compound.[2] While this modification led to a slight decrease in cellular potency compared to JNK-IN-5, it contributed to the overall favorable profile of the compound.[2] Subsequent analogs, such as JNK-IN-8, were developed by introducing a "flag" methyl group, which dramatically improved selectivity by eliminating binding to off-target kinases like IRAK1, PIK3C3, PIP4K2C, and PIP5K3.[2]

Structure-Activity Relationship Logic

Caption: Structure-activity relationship progression from the initial hit to this compound and a more selective analog.

Mechanism of Action

This compound is an irreversible inhibitor that forms a covalent bond with a conserved cysteine residue (Cys154 in JNK3) located in a solvent-accessible region of the ATP-binding pocket.[2][4][5] This covalent modification is facilitated by the acrylamide warhead of the inhibitor. The formation of this bond has been confirmed by co-crystal structures of this compound with JNK3.[2][4] By covalently modifying this critical residue, this compound effectively blocks the binding of ATP and subsequent phosphorylation of JNK substrates, such as c-Jun.

Quantitative Data

The inhibitory activity of this compound against the JNK isoforms and a selection of off-target kinases is summarized in the tables below.

Table 1: In Vitro Inhibitory Potency of this compound

| Kinase | IC50 (nM) |

| JNK1 | 1.5[3] |

| JNK2 | 2.0[3] |

| JNK3 | 0.7[3] |

| IRAK1 | ~10[2] |

Table 2: KinomeScan Binding Profile of this compound

The KINOMEscan® platform is a competition binding assay that quantitatively measures the interaction of a compound with a large panel of kinases. The results are reported as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound. A lower percentage indicates stronger binding of the test compound.

| Kinase | % Control at 1 µM |

| JNK1 | 0 |

| JNK2 | 0 |

| JNK3 | 0 |

| IRAK1 | 0.8 |

| PIK3C3 | 2.9 |

| PIP5K3 | 34.1 |

| PIP4K2C | -10.8 |

Data adapted from Zhang et al., 2012.[2]

Experimental Protocols

Cell-Based Assay for c-Jun Phosphorylation

This protocol describes a method to assess the cellular potency of this compound by measuring the inhibition of c-Jun phosphorylation in a cell-based assay.

Materials:

-

HeLa or A375 cells

-

Cell culture medium (e.g., DMEM) supplemented with 10% FBS

-

This compound

-

DMSO (for stock solution)

-

Anisomycin (or other JNK pathway activator)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibody against phospho-c-Jun (Ser63 or Ser73)

-

Primary antibody against total c-Jun or a loading control (e.g., GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blotting equipment

Procedure:

-

Cell Culture: Plate HeLa or A375 cells in appropriate culture dishes and grow to 70-80% confluency.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in culture medium to the desired final concentrations. Pre-incubate the cells with varying concentrations of this compound or vehicle (DMSO) for 1-2 hours.

-

JNK Pathway Activation: Stimulate the JNK pathway by treating the cells with a known activator, such as anisomycin (e.g., 10 µg/mL for 30 minutes).

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-c-Jun overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities for phospho-c-Jun and normalize to the total c-Jun or loading control. Calculate the IC50 value for this compound by plotting the percentage of inhibition against the log concentration of the inhibitor.

Experimental Workflow for c-Jun Phosphorylation Assay

Caption: A streamlined workflow for assessing this compound's inhibition of c-Jun phosphorylation.

JNK Signaling Pathway

The JNK signaling pathway is a three-tiered kinase cascade involving a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and a MAP kinase (JNK).[6] Various stress stimuli, such as inflammatory cytokines, UV radiation, and osmotic stress, activate MAP3Ks (e.g., MEKK1-4, ASK1, TAK1).[6][7] These activated MAP3Ks then phosphorylate and activate the downstream MAP2Ks, MKK4 and MKK7.[6][7] MKK4 and MKK7, in turn, dually phosphorylate JNK on threonine and tyrosine residues within its activation loop, leading to JNK activation.[1] Activated JNK can then translocate to the nucleus to phosphorylate and regulate the activity of various transcription factors, most notably c-Jun, which is a component of the AP-1 transcription factor complex.[1][7]

JNK Signaling Pathway Diagram

Caption: The JNK signaling cascade and the point of inhibition by this compound.

Conclusion

This compound is a valuable pharmacological tool for investigating the roles of JNK signaling in health and disease. Its covalent mechanism of action provides sustained and potent inhibition, making it suitable for a wide range of in vitro and cell-based studies. The detailed information and protocols provided in this guide are intended to facilitate the effective use of this compound in research and drug development endeavors. As with any potent inhibitor, careful consideration of its selectivity profile is crucial for the accurate interpretation of experimental results.

References

- 1. c-Jun N-terminal kinases - Wikipedia [en.wikipedia.org]

- 2. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Developing irreversible inhibitors of the protein kinase cysteinome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SAPK/JNK Signaling Cascades | Cell Signaling Technology [cellsignal.com]

- 7. researchgate.net [researchgate.net]

JNK-IN-7: A Technical Guide to its Biological Functions and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNK-IN-7 is a potent and selective covalent inhibitor of c-Jun N-terminal kinases (JNKs), a family of serine/threonine protein kinases involved in a multitude of cellular processes including stress responses, apoptosis, and inflammation.[1] This document provides an in-depth technical overview of the biological functions of this compound, its mechanism of action, and detailed protocols for key experimental assays. Quantitative data on its potency and selectivity are presented in structured tables, and critical signaling pathways and experimental workflows are visualized through diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction to JNK Signaling

The c-Jun N-terminal kinases (JNKs) are key components of the mitogen-activated protein kinase (MAPK) signaling cascade.[1] In mammalian cells, this pathway is a critical transducer of extracellular stimuli into cellular responses. The JNK signaling module is typically activated by stress-inducing signals such as inflammatory cytokines, ultraviolet radiation, heat shock, and osmotic shock.[1]

The core of the JNK signaling pathway is a three-tiered kinase cascade. This cascade begins with the activation of a MAP kinase kinase kinase (MAP3K), which then phosphorylates and activates a MAP kinase kinase (MAP2K), specifically MKK4 and MKK7.[1] These, in turn, dually phosphorylate JNK on conserved threonine and tyrosine residues within the activation loop, leading to its activation.[1] Activated JNK then phosphorylates a variety of downstream substrates, including the transcription factor c-Jun, which is a component of the activator protein-1 (AP-1) transcription factor complex.[1] The phosphorylation of c-Jun enhances its transcriptional activity, leading to the regulation of genes involved in diverse cellular processes such as proliferation, differentiation, and apoptosis.

There are three JNK-encoding genes, Jnk1, Jnk2, and Jnk3, which give rise to at least ten different protein isoforms through alternative splicing.[1] JNK1 and JNK2 are ubiquitously expressed, while JNK3 expression is primarily restricted to the nervous system, heart, and testes.[1]

This compound: Mechanism of Action and Biological Functions

This compound is an irreversible inhibitor of JNK1, JNK2, and JNK3.[1] Its mechanism of action involves the formation of a covalent bond with a conserved cysteine residue located within the ATP-binding site of the JNK enzymes.[1] This covalent modification leads to the potent and sustained inhibition of JNK kinase activity.

The primary and most well-characterized biological function of this compound is the inhibition of c-Jun phosphorylation.[1] By blocking the catalytic activity of JNK, this compound prevents the phosphorylation of c-Jun at serine residues 63 and 73, thereby attenuating AP-1 mediated gene transcription.

Beyond its direct effect on c-Jun, this compound has been shown to modulate other cellular pathways. For instance, it has been observed to have off-target activity against Interleukin-1 receptor-associated kinase 1 (IRAK1), a key component of the Toll-like receptor signaling pathway.[2] this compound can also inhibit the E3 ubiquitin ligase activity of Pellino 1, which is dependent on IRAK1.[2]

Quantitative Data

In Vitro Kinase Inhibitory Potency

The inhibitory activity of this compound against the three JNK isoforms has been quantified through biochemical assays. The half-maximal inhibitory concentration (IC50) values demonstrate the high potency of this compound.

| Kinase Target | IC50 (nM) |

| JNK1 | 1.5 |

| JNK2 | 2.0 |

| JNK3 | 0.7 |

Kinase Selectivity Profile

While this compound is a potent JNK inhibitor, it also exhibits activity against a limited number of other kinases. Understanding this off-target profile is crucial for the interpretation of experimental results.

| Off-Target Kinase | IC50 (nM) |

| IRAK1 | ~10 |

| ERK3 | 22 |

| YSK4 | 4.8 |

| PIK3C3 | Bound |

| PIP5K3 | Bound |

| PIP4K2C | Bound* |

*Binding was observed, but specific IC50 values were not reported in the primary literature.[1]

Experimental Protocols

Cellular Assay for c-Jun Phosphorylation (LanthaScreen™ TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the inhibition of c-Jun phosphorylation in a cellular context. The assay utilizes a HeLa cell line stably expressing a GFP-c-Jun fusion protein.

Materials:

-

LanthaScreen™ c-Jun (1-79) HeLa Cell Line

-

White, tissue culture-treated 384-well plates

-

Growth medium (e.g., DMEM with 10% FBS)

-

This compound or other test compounds

-

Stimulating agent (e.g., Anisomycin or TNF-α)

-

Terbium-labeled anti-phospho-c-Jun (Ser73) antibody

-

TR-FRET plate reader

Procedure:

-

Cell Plating: Seed the LanthaScreen™ c-Jun (1-79) HeLa cells in white 384-well plates at a density of 10,000 cells per well in growth medium and incubate overnight.

-

Compound Treatment: The following day, remove the growth medium and replace it with a serum-free medium containing the desired concentrations of this compound or other test compounds. Incubate for 1-2 hours.

-

Stimulation: Add the stimulating agent (e.g., Anisomycin at a final concentration of 10 ng/mL) to induce JNK activation and c-Jun phosphorylation. Incubate for the desired time (e.g., 30 minutes to 5 hours).

-

Lysis and Antibody Addition: Lyse the cells and add the terbium-labeled anti-phospho-c-Jun (Ser73) antibody according to the manufacturer's protocol.

-

Detection: Measure the TR-FRET signal using a plate reader capable of measuring fluorescence at the appropriate excitation and emission wavelengths for the donor (Terbium) and acceptor (GFP).

-

Data Analysis: Calculate the ratio of the acceptor (GFP) to donor (Terbium) fluorescence. A decrease in this ratio indicates inhibition of c-Jun phosphorylation.

Biotinylated Probe Pull-Down Assay

This protocol describes a pull-down assay using a biotinylated version of this compound to identify its protein targets in a cellular lysate.

Materials:

-

Biotin-JNK-IN-7 probe

-

Cells of interest (e.g., A375 melanoma cells)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Streptavidin-conjugated beads (e.g., magnetic or agarose)

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

SDS-PAGE and Western blotting reagents

-

Antibodies against potential target proteins (e.g., anti-JNK, anti-IRAK1)

Procedure:

-

Cell Lysis: Lyse the cells of interest to prepare a whole-cell extract.

-

Probe Incubation: Incubate the cell lysate with the biotin-JNK-IN-7 probe (e.g., at 1 µM) for a sufficient time to allow for covalent bond formation (e.g., 2 hours at 4°C).

-

Capture: Add streptavidin-conjugated beads to the lysate and incubate to capture the biotinylated probe and any bound proteins.

-

Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the captured proteins from the beads using elution buffer and by boiling.

-

Analysis: Analyze the eluted proteins by SDS-PAGE followed by Western blotting using antibodies against known or suspected target proteins.

Visualizations

Caption: The JNK signaling cascade and the inhibitory action of this compound.

Caption: Workflow for the c-Jun phosphorylation TR-FRET cellular assay.

Conclusion

This compound is a valuable pharmacological tool for investigating the roles of JNK signaling in health and disease. Its high potency and covalent mechanism of action make it a robust inhibitor for both in vitro and cellular studies. A thorough understanding of its kinase selectivity profile is essential for the accurate interpretation of experimental data. The detailed protocols and visualizations provided in this guide are intended to equip researchers with the necessary information to effectively utilize this compound in their studies of JNK-dependent signal transduction. Further research into the in vivo efficacy and safety of this compound and its analogs may pave the way for novel therapeutic strategies targeting JNK-driven pathologies.

References

JNK-IN-7: A Technical Guide to Target Proteins, Binding Sites, and Experimental Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of JNK-IN-7, a potent and selective covalent inhibitor of c-Jun N-terminal kinases (JNKs). It details the inhibitor's target proteins, binding mechanism, and provides comprehensive experimental protocols for its characterization.

Core Concepts: JNK Signaling and the Role of this compound

The c-Jun N-terminal kinase (JNK) signaling pathway is a critical component of the mitogen-activated protein kinase (MAPK) cascade.[1] This pathway is activated by a variety of cellular stresses, including inflammatory cytokines, ultraviolet irradiation, heat shock, and osmotic shock.[2] Once activated, the JNK pathway plays a pivotal role in regulating a wide array of cellular processes such as gene expression, cell proliferation, differentiation, survival, and apoptosis.[3][4] Dysregulation of the JNK signaling cascade has been implicated in numerous pathological conditions, including neurodegenerative diseases, inflammatory disorders, and cancer.[5]

This compound is a powerful tool for studying the physiological and pathological roles of JNK signaling. As a covalent inhibitor, it forms a stable, irreversible bond with its target proteins, offering sustained inhibition.[6] This property makes it particularly valuable for both in vitro and in vivo studies.

Target Proteins and Binding Sites

This compound exhibits high potency against all three JNK isoforms. Its inhibitory activity is quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.

Primary Targets:

| Target Protein | IC50 (nM) |

| JNK1 | 1.5[7][8] |

| JNK2 | 2.0[7][8] |

| JNK3 | 0.7[7][8] |

The high affinity of this compound for JNK isoforms is attributed to its covalent binding mechanism. It specifically targets a conserved cysteine residue within the ATP-binding pocket of the kinases.[6] In JNK2, this residue is Cysteine 116 (Cys116), while in JNK3 it is Cysteine 154 (Cys154).[6][9] The formation of this covalent bond effectively and irreversibly blocks the kinase activity of the JNK proteins.

Off-Target Profile:

While this compound is highly selective for JNKs, it has been shown to interact with a limited number of other kinases, particularly at higher concentrations. Understanding this off-target profile is crucial for interpreting experimental results accurately.

| Off-Target Protein | IC50 (nM) |

| IRAK1 | 14.1[8] |

| YSK4 | 4.8[8] |

| ERK8 | 22[8] |

| PIK3C3 | Detected[6] |

| PIP5K3 | Detected[6] |

| PIP4K2C | Detected[6] |

Signaling Pathway and Mechanism of Action

The JNK signaling pathway is a multi-tiered cascade. It is initiated by upstream kinases (MAP3Ks and MAP2Ks) that, in response to stress stimuli, phosphorylate and activate the JNKs.[4] Activated JNKs then phosphorylate a variety of downstream substrates, including the transcription factor c-Jun, which in turn regulates the expression of genes involved in various cellular responses.[3]

This compound exerts its effect by directly inhibiting the kinase activity of JNK1, JNK2, and JNK3. By covalently binding to the ATP-binding site, it prevents the phosphorylation of downstream substrates like c-Jun, thereby blocking the propagation of the signaling cascade.[7]

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. JNK Signaling Pathway | MAPK & SAPK Enzymes | Bio-Techne [bio-techne.com]

- 3. An enzyme activity-based workflow for the identification and characterization of covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. JNK Signaling: Regulation and Functions Based on Complex Protein-Protein Partnerships - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibiting JNK Dephosphorylation and Induction of Apoptosis by Novel Anticancer Agent NSC-741909 in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 4.6. Cell Viability Assay [bio-protocol.org]

An In-depth Technical Guide to the Covalent Inhibition Mechanism of JNK-IN-7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of JNK-IN-7, a potent and selective covalent inhibitor of c-Jun N-terminal kinases (JNK). It is intended to serve as a valuable resource for researchers and professionals involved in kinase inhibitor drug discovery and development, offering detailed insights into the inhibitor's biochemical and cellular activity, the experimental protocols used for its characterization, and the underlying signaling pathways.

Introduction to JNK and the Rationale for Covalent Inhibition

The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that belong to the mitogen-activated protein kinase (MAPK) superfamily.[1] There are three main JNK genes, JNK1, JNK2, and JNK3, which through alternative splicing, produce at least ten different protein isoforms.[2] JNK1 and JNK2 are ubiquitously expressed, whereas JNK3 is predominantly found in the brain, heart, and testes.[1]

The JNK signaling pathway is a critical regulator of cellular responses to a wide array of stress stimuli, including inflammatory cytokines, ultraviolet (UV) irradiation, heat shock, and osmotic stress.[1] Activation of the JNK pathway plays a pivotal role in diverse physiological and pathological processes such as apoptosis, inflammation, immune responses, and neurodegeneration.[1] Given its central role in these processes, the JNK signaling cascade has emerged as an attractive therapeutic target for a range of diseases, including neurodegenerative disorders, inflammatory conditions, and cancer.

Covalent inhibitors offer several potential advantages over their non-covalent counterparts, including increased potency, prolonged duration of action, and the ability to target shallow binding pockets. This compound was developed as a covalent inhibitor to target a conserved cysteine residue within the ATP-binding site of JNKs, thereby achieving high potency and sustained inhibition.

JNK Signaling Pathway

The JNK signaling cascade is a multi-tiered pathway that relays extracellular signals to intracellular targets, culminating in the phosphorylation and activation of transcription factors, most notably c-Jun. A simplified representation of this pathway is depicted below.

Upon activation by various stress signals, a cascade of upstream kinases, including MAP3Ks (e.g., ASK1, MEKK1) and MAP2Ks (MKK4 and MKK7), leads to the dual phosphorylation of JNK on conserved threonine and tyrosine residues within its activation loop.[1] Activated JNK then phosphorylates a range of downstream substrates, with the transcription factor c-Jun being a key target. Phosphorylation of c-Jun on serines 63 and 73 enhances its transcriptional activity, leading to the expression of genes involved in apoptosis, inflammation, and other cellular responses. This compound exerts its effect by directly and irreversibly binding to JNK, thereby preventing the phosphorylation of c-Jun and other downstream targets.

Covalent Inhibition Mechanism of this compound

This compound is an irreversible inhibitor that forms a covalent bond with a specific cysteine residue located in the ATP-binding pocket of JNK kinases. This covalent modification leads to the inactivation of the enzyme.

The Covalent Binding Site

The key to the covalent inhibition mechanism of this compound is the presence of a conserved, non-catalytic cysteine residue within the ATP-binding site of JNK isoforms. X-ray crystallography and mass spectrometry studies have confirmed that this compound targets Cys154 in JNK3 and the equivalent Cys116 in JNK2.[2] The acrylamide "warhead" of this compound undergoes a Michael addition reaction with the thiol group of this cysteine residue, forming a stable covalent adduct.

The formation of this covalent bond is a two-step process. First, this compound reversibly binds to the ATP pocket through non-covalent interactions. This initial binding event positions the reactive acrylamide group in close proximity to the target cysteine residue. The second step involves the nucleophilic attack of the cysteine thiol on the electrophilic acrylamide, leading to the irreversible formation of the covalent adduct.

Quantitative Data and Selectivity Profile

The potency and selectivity of this compound have been extensively characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Potency of this compound against JNK Isoforms

| Kinase | IC50 (nM) |

| JNK1 | 1.5 - 1.54 |

| JNK2 | 1.99 - 2 |

| JNK3 | 0.7 - 0.75 |

| Data compiled from multiple sources.[2][3][4][5] |

Table 2: Cellular Potency of this compound in Inhibiting c-Jun Phosphorylation

| Cell Line | EC50 (nM) |

| HeLa | 130 |

| A375 | 244 |

| Data from Cayman Chemical.[5] |

Table 3: Selectivity Profile of this compound against a Panel of Off-Target Kinases

| Kinase | IC50 (nM) |

| IRAK1 | 14.1 |

| YSK4 | 4.8 |

| ERK3 | 22 |

| PIK3C3 | Data not available |

| PIP5K3 | Data not available |

| PIP4K2C | Data not available |

| Data from MedchemExpress.[3] |

The data clearly demonstrates that this compound is a highly potent inhibitor of all three JNK isoforms, with single-digit nanomolar IC50 values. While it exhibits excellent potency for JNKs, it also shows activity against a few other kinases, such as IRAK1 and YSK4, at slightly higher concentrations. This highlights the importance of using this compound at appropriate concentrations in cellular studies to ensure target-specific effects.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the covalent inhibition mechanism of this compound.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.

Principle: The assay is performed in two steps. First, the kinase reaction is carried out in the presence of the inhibitor. Then, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, the Kinase Detection Reagent is added to convert the generated ADP back to ATP, which is then used by a luciferase to produce a luminescent signal.

Detailed Protocol:

-

Prepare Reagents:

-

Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

-

JNK Enzyme: Dilute the recombinant JNK enzyme (JNK1, JNK2, or JNK3) to the desired concentration in kinase buffer. The optimal enzyme concentration should be determined empirically by performing an enzyme titration.

-

Substrate: Prepare the substrate solution (e.g., a generic kinase substrate like myelin basic protein or a specific JNK substrate like GST-c-Jun) at the desired concentration in kinase buffer.

-

ATP: Prepare an ATP solution at a concentration close to the Km for the specific JNK isoform.

-

This compound: Prepare a serial dilution of this compound in DMSO, and then further dilute in kinase buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and typically below 1%.

-

-

Kinase Reaction:

-

In a 384-well plate, add the following components in order:

-

This compound or DMSO (vehicle control).

-

JNK enzyme.

-

A mixture of substrate and ATP to initiate the reaction.

-

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

-

ADP Detection:

-

Add ADP-Glo™ Reagent to each well to stop the kinase reaction. Incubate at room temperature for 40 minutes.

-

Add Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Mass Spectrometry for Covalent Adduct Confirmation

Mass spectrometry is a powerful technique to confirm the covalent binding of an inhibitor to its target protein and to identify the specific site of modification.

Principle: The mass of the intact protein is measured before and after incubation with the covalent inhibitor. An increase in mass corresponding to the molecular weight of the inhibitor confirms covalent adduction. To identify the modified residue, the protein is proteolytically digested into smaller peptides, which are then analyzed by tandem mass spectrometry (MS/MS).

Detailed Protocol:

-

Sample Preparation:

-

Incubate purified recombinant JNK protein with an excess of this compound (e.g., 5-fold molar excess) in a suitable buffer (e.g., ammonium bicarbonate) for a sufficient time to allow for covalent bond formation (e.g., 2-4 hours at room temperature).

-

As a control, incubate the JNK protein with DMSO alone.

-

-

Intact Protein Analysis (Optional but Recommended):

-

Desalt the protein samples using a C4 ZipTip or similar desalting column.

-

Analyze the samples by electrospray ionization mass spectrometry (ESI-MS) to determine the mass of the intact protein. Compare the mass of the this compound-treated protein with the control to confirm the mass shift corresponding to the addition of one molecule of this compound.

-

-

Proteolytic Digestion:

-

Reduce the disulfide bonds in the protein samples by adding dithiothreitol (DTT) and incubating at 56°C for 30 minutes.

-

Alkylate the free cysteine residues by adding iodoacetamide and incubating in the dark at room temperature for 30 minutes. This step is crucial to prevent disulfide bond reformation.

-

Digest the protein with a protease such as trypsin overnight at 37°C. Trypsin cleaves C-terminal to lysine and arginine residues.

-

-

LC-MS/MS Analysis:

-

Separate the resulting peptides by reverse-phase liquid chromatography (LC) coupled to a high-resolution mass spectrometer.

-

The mass spectrometer will acquire MS1 scans to measure the mass-to-charge ratio (m/z) of the eluting peptides, followed by MS2 scans (tandem MS) where selected peptides are fragmented to determine their amino acid sequence.

-

-

Data Analysis:

-

Use a database search algorithm (e.g., Mascot, Sequest) to identify the peptides from the MS/MS data.

-

Search for a modification on cysteine residues corresponding to the mass of this compound.

-

The identification of a peptide containing a cysteine residue with the expected mass modification confirms the site of covalent adduction.

-

Cellular c-Jun Phosphorylation Assay

This assay measures the ability of this compound to inhibit JNK activity within a cellular context by quantifying the phosphorylation of its direct substrate, c-Jun.

Principle: Cells are treated with a stimulus to activate the JNK pathway, in the presence or absence of this compound. The levels of phosphorylated c-Jun (p-c-Jun) are then measured, typically by Western blotting or a high-throughput method like LanthaScreen™.

Detailed Protocol (LanthaScreen™ TR-FRET Assay):

-

Cell Culture and Treatment:

-

Plate cells (e.g., HeLa or A375) in a 384-well plate and allow them to adhere overnight.

-

Pre-treat the cells with a serial dilution of this compound for a defined period (e.g., 1-2 hours).

-

Stimulate the JNK pathway by adding an appropriate agonist (e.g., TNF-α, anisomycin) for a short period (e.g., 15-30 minutes).

-

-

Cell Lysis and Detection:

-

Lyse the cells using a lysis buffer containing a terbium-labeled anti-phospho-c-Jun antibody and a GFP-tagged c-Jun substrate (or endogenous c-Jun detection).

-

Incubate the plate to allow for antibody binding to phosphorylated c-Jun.

-

-

Data Acquisition and Analysis:

-

Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal using a plate reader. A high TR-FRET signal indicates high levels of c-Jun phosphorylation.

-

Calculate the percentage of inhibition of c-Jun phosphorylation for each this compound concentration.

-

Determine the EC50 value by fitting the data to a dose-response curve.

-

Conclusion

This compound is a potent and selective covalent inhibitor of JNK kinases that has proven to be a valuable tool for studying the physiological and pathological roles of the JNK signaling pathway. Its mechanism of action, involving the irreversible modification of a conserved cysteine residue in the ATP-binding pocket, has been thoroughly characterized using a variety of biochemical and cellular assays. This technical guide has provided an in-depth overview of the JNK signaling pathway, the covalent inhibition mechanism of this compound, its quantitative activity and selectivity profile, and detailed protocols for the key experiments used in its characterization. This information will be beneficial for researchers and drug development professionals seeking to utilize this compound in their studies or to design and develop novel covalent kinase inhibitors.

References

- 1. C-Jun N-terminal kinase inhibitors: Structural insight into kinase-inhibitor complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. caymanchem.com [caymanchem.com]

JNK-IN-7: A Technical Guide to Isoform Selectivity and Inhibition

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the c-Jun N-terminal kinase (JNK) inhibitor, JNK-IN-7, with a specific focus on its isoform selectivity for JNK1, JNK2, and JNK3. This document details the quantitative inhibitory activity of this compound, outlines the experimental protocols for its characterization, and visualizes the relevant biological and experimental pathways.

Core Data: this compound Isoform Selectivity

This compound is a potent, covalent inhibitor of the JNK family of kinases. Its inhibitory activity is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The isoform selectivity of this compound has been determined through in vitro biochemical assays.

| Target | IC50 (nM) |

| JNK1 | 1.5 |

| JNK2 | 2.0 |

| JNK3 | 0.7 |

Table 1: Summary of this compound IC50 values for JNK isoforms. Data sourced from multiple biochemical assays.[1][2]

As the data indicates, this compound exhibits potent, nanomolar inhibition against all three JNK isoforms, with a slight preference for JNK3.

JNK Signaling Pathway

The c-Jun N-terminal kinases are key components of the mitogen-activated protein kinase (MAPK) signaling cascade. This pathway is activated by a variety of cellular stresses, including inflammatory cytokines, UV radiation, and osmotic shock. Activated JNKs translocate to the nucleus to phosphorylate and regulate the activity of several transcription factors, most notably c-Jun, which in turn modulates gene expression related to apoptosis, inflammation, and cell differentiation.

Experimental Protocols

The determination of this compound's isoform selectivity involves a series of well-established biochemical and cellular assays. Below are detailed methodologies for key experiments.

In Vitro Kinase Assay for IC50 Determination

This protocol outlines a typical in vitro kinase assay to determine the IC50 values of this compound against JNK1, JNK2, and JNK3. This assay measures the ability of the inhibitor to block the phosphorylation of a substrate by the kinase.

Materials:

-

Recombinant human JNK1, JNK2, and JNK3 enzymes

-

This compound (stock solution in DMSO)

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

ATP (Adenosine triphosphate)

-

JNK substrate (e.g., ATF2 or a c-Jun fusion protein)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration range would be from 1 µM down to the picomolar range.

-

Enzyme and Substrate Preparation: Dilute the recombinant JNK isoforms and the substrate in kinase buffer to their optimal working concentrations.

-

Assay Plate Setup:

-

Add 1 µL of the diluted this compound or DMSO (as a control) to the wells of a 384-well plate.

-

Add 2 µL of the diluted JNK enzyme to each well.

-

Incubate the plate at room temperature for a pre-determined time (e.g., 30 minutes) to allow for inhibitor binding.

-

-

Kinase Reaction Initiation: Add 2 µL of a solution containing ATP and the JNK substrate to each well to start the kinase reaction. The final ATP concentration should be close to its Km value for the respective JNK isoform.

-

Reaction Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

-

Reaction Termination and Detection:

-

Stop the kinase reaction by adding a detection reagent according to the manufacturer's protocol (e.g., ADP-Glo™ reagent to deplete unused ATP).

-

Add a second reagent to convert the ADP generated by the kinase reaction into a detectable signal (e.g., luminescence).

-

-

Data Acquisition: Read the signal (e.g., luminescence) using a plate reader.

-

Data Analysis:

-